1-Methyl-4-oxopyrrolidine-3-carbonitrile
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Overview
Description
1-Methyl-4-oxopyrrolidine-3-carbonitrile is a heterocyclic organic compound featuring a pyrrolidine ring with a nitrile group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-oxopyrrolidine-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitrile-containing precursor with a ketone under acidic or basic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under appropriate conditions.
Major Products:
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or amines, depending on the specific reaction.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
1-Methyl-4-oxopyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in various synthetic processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The nitrile and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the nitrile and ketone groups.
Pyrrolidine-2-one: Contains a ketone group but lacks the nitrile group.
Pyrrolidine-2,5-dione: Features two ketone groups and is structurally related.
Properties
Molecular Formula |
C6H8N2O |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-methyl-4-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C6H8N2O/c1-8-3-5(2-7)6(9)4-8/h5H,3-4H2,1H3 |
InChI Key |
MECLPEUJQCZFEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(=O)C1)C#N |
Origin of Product |
United States |
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